2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid

Gabapentinoid pharmacology α2δ calcium channel Conformational restriction

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is a conformationally restricted spirocyclic amino acid derivative that serves as the pivotal N-benzyl-protected intermediate in the synthesis of (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, a potent gabapentin mimetic with an IC50 of 120 nM at the α2δ calcium channel subunit. The compound features a rigid 2-azaspiro[4.5]decane core with a benzyl-protected pyrrolidine nitrogen and a free carboxylic acid at the 4-position, enabling selective downstream deprotection to the active secondary amine pharmacophore.

Molecular Formula C17H23NO2
Molecular Weight 273.376
CAS No. 748118-43-6
Cat. No. B2944425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid
CAS748118-43-6
Molecular FormulaC17H23NO2
Molecular Weight273.376
Structural Identifiers
SMILESC1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C17H23NO2/c19-16(20)15-12-18(11-14-7-3-1-4-8-14)13-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,20)
InChIKeyHLDDPQMBELFWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 748118-43-6): A Key Spirocyclic Intermediate for Conformationally Restricted Gabapentinoid Synthesis


2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is a conformationally restricted spirocyclic amino acid derivative that serves as the pivotal N-benzyl-protected intermediate in the synthesis of (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, a potent gabapentin mimetic with an IC50 of 120 nM at the α2δ calcium channel subunit [1]. The compound features a rigid 2-azaspiro[4.5]decane core with a benzyl-protected pyrrolidine nitrogen and a free carboxylic acid at the 4-position, enabling selective downstream deprotection to the active secondary amine pharmacophore [2].

Why Generic 2-Azaspiro[4.5]decane Carboxylic Acid Analogs Cannot Substitute for 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic Acid in α2δ-Targeted Synthesis


The N-benzyl protecting group in 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is not merely a protecting group but a critical structural determinant that governs the entire synthetic sequence for chiral resolution. Unlike the Boc-protected analog (2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-4-carboxylic acid, CAS 1955547-53-1) or the Cbz-protected variant, the N-benzyl moiety participates in the preceding [3+2] cycloaddition step with N-benzylglycine and formaldehyde, enabling formation of the spirocyclic scaffold itself [1]. Following esterification and debenzylation, the free amine is liberated to yield the bioactive (R)-2-aza-spiro[4.5]decane-4-carboxylic acid, which achieves an IC50 of 120 nM at the α2δ binding site—comparable to gabapentin (IC50 = 140 nM) [2]. The regioisomeric 8-carboxylic acid analog (CAS 1420955-65-2) lacks this specific synthetic lineage and has no reported α2δ binding data, making it unsuitable for gabapentinoid research programs [3].

Quantitative Evidence Guide: How 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic Acid Differentiates from Closest Analogs


Binding Affinity of the Deprotected Product vs. Gabapentin at the α2δ Calcium Channel Subunit

The ultimate bioactive compound derived from 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid—specifically the (R)-enantiomer 2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a)—exhibits an IC50 of 120 nM (0.12 µM) at the gabapentin binding site on the α2δ subunit of voltage-gated calcium channels, which is statistically comparable to gabapentin itself (IC50 = 140 nM, 0.14 µM). In contrast, the (S)-enantiomer (3b) shows no meaningful binding (IC50 > 10 µM), demonstrating >80-fold stereochemical discrimination [1]. This chiral resolution is achieved via diastereomeric amide intermediates derived from the racemic N-benzyl protected precursor [2].

Gabapentinoid pharmacology α2δ calcium channel Conformational restriction Neuropathic pain

In Vivo Efficacy of the Deprotected Product in the Carrageenan-Induced Thermal Hyperalgesia Model

Compound (3a), the direct deprotected product of 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid, attenuated carrageenan-induced thermal hyperalgesia in rats, reducing paw withdrawal latency to a degree comparable to gabapentin. This demonstrates that the conformational restriction imposed by the spirocyclic scaffold—preserved through the N-benzyl protected intermediate stage—translates into functional in vivo anti-hyperalgesic activity [1]. No in vivo data are available for the N-Boc or N-Cbz protected analogs in this model .

In vivo pharmacology Hyperalgesia Neuropathic pain model Gabapentinoid

Synthetic Route Efficiency: N-Benzyl vs. N-Boc Protection Strategy for Chiral Resolution

The N-benzyl group in 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is integral to the synthetic sequence: it is installed during the [3+2] cycloaddition of N-benzylglycine with a cyclohexylidene cyanoacetate intermediate, then carried through decarboxylative hydrolysis to yield the racemic target compound (VI) [1]. This racemate is then esterified, debenzylated, and reprotected with Cbz to enable chiral resolution via diastereomeric amide formation with (R)-(+)-1-(2-naphthyl)ethylamine. The alternative N-Boc protected analog (CAS 1955547-53-1) cannot access this resolution pathway because it lacks the synthetic lineage from N-benzylglycine and would require a fundamentally different asymmetric synthesis approach .

Asymmetric synthesis Chiral resolution Spirocyclic amino acid Process chemistry

Conformational Restriction: Spirocyclic Scaffold Reduces Entropic Penalty vs. Flexible Gabapentinoids

The 2-azaspiro[4.5]decane core in the target compound locks the aminomethyl and carboxylate pharmacophores into a rigid spatial orientation that mimics the proposed bioactive conformation of gabapentin. Bryans et al. demonstrated via low-temperature 1H NMR that gabapentin equilibrates between axial (1a) and equatorial (1b) conformers in a 1:2 ratio, whereas the spirocyclic analog (3a) is locked into a single conformation [1]. This conformational restriction is maintained throughout the synthetic sequence from the N-benzyl protected intermediate to the final deprotected product. The structurally related but unconstrained analog gabapentin itself requires conformational selection upon binding, incurring an entropic penalty that is pre-paid in the spirocyclic scaffold [2].

Conformational analysis Spirocyclic constraint Entropic penalty Bioactive conformation

Optimal Research and Industrial Application Scenarios for 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid


Enantioselective Synthesis of α2δ-Targeted Gabapentinoid Tool Compounds

Medicinal chemistry teams synthesizing enantiopure gabapentin mimetics should procure the racemic 2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid as the key intermediate. Following the established protocol of esterification, debenzylation, Cbz reprotection, and chiral resolution via (R)-(+)-1-(2-naphthyl)ethylamine, both (R)- and (S)-enantiomers can be obtained for comparative α2δ binding studies. The (R)-enantiomer (3a) has a validated IC50 of 120 nM, enabling direct comparison with gabapentin (IC50 = 140 nM) [1]. This scenario is supported by the Pfizer patent strategy (WO 9961424) for conformationally constrained amino acids targeting the α2δ subunit [2].

Fragment-Based Drug Discovery Leveraging the Conformationally Restricted Spirocyclic Core

The rigid 2-azaspiro[4.5]decane scaffold, accessed via the N-benzyl protected precursor, provides a pre-organized pharmacophore for fragment-based screening against the α2δ calcium channel subunit. Unlike flexible gabapentin analogs that sample multiple conformations in solution (axial:equatorial ≈ 1:2 at −80 °C), the spirocyclic core is locked into a single bioactive conformation, reducing entropic penalty upon target binding [1]. This scaffold can serve as a starting point for fragment growing or merging strategies in programs targeting neuropathic pain, epilepsy, or anxiety disorders.

Comparative SAR Studies Requiring Stereochemically Pure (R)- and (S)-Configured Probes

The >80-fold difference in α2δ binding affinity between the (R)-enantiomer (IC50 = 120 nM) and the (S)-enantiomer (IC50 > 10,000 nM) establishes this compound class as a powerful stereochemical probe system [1]. Research programs investigating the stereochemical requirements of α2δ subunit engagement should utilize the N-benzyl protected intermediate as the branch point for generating both enantiomers via the established diastereomeric amide resolution protocol. The N-Boc protected analog (CAS 1955547-53-1) cannot provide this stereochemical discrimination without a fundamentally different asymmetric synthesis .

Quote Request

Request a Quote for 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.